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Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by
catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1][2]
Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer and
inflammatory disorders, making them a major target for drug discovery.[3] A variety of assay
formats have been developed to measure kinase activity and screen for inhibitors. Among the
most widely used are non-radioactive methods that rely on the detection of ADP, the universal
product of the kinase reaction.[2] These assays often employ ADP analogues or antibodies that
specifically recognize ADP, offering a sensitive and high-throughput-compatible alternative to
traditional radioisotope-based methods.[4][5]

This document provides detailed application notes and protocols for three common
commercially available kinase activity assays that utilize the detection of ADP: the ADP-Glo™
Kinase Assay, the Transcreener® ADP2 FI Assay, and the HTRF® Transcreener® ADP Assay.

Assay Principles and Overviews
ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase
activity by measuring the amount of ADP produced in a kinase reaction.[6][7] The assay is
performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted
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using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the
ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[7][8] The light
output is directly proportional to the initial ADP concentration and, therefore, the kinase activity.
[8] This assay is highly sensitive, capable of detecting low ADP concentrations (as low as 20
nM) even in the presence of high initial ATP concentrations (up to 1 mM), making it suitable for
kinases with low ATP turnover.[8][9]

Transcreener® ADP? Fl Assay

The Transcreener® ADP? Fl Assay is a competitive fluorescence intensity (FI)-based
immunoassay for the direct detection of ADP.[9][10] The assay principle involves an antibody
that specifically binds to ADP and a fluorescently labeled ADP tracer. In the absence of ADP
produced by a kinase, the tracer is bound to the antibody, resulting in a quenched signal. As
the kinase produces ADP, it displaces the tracer from the antibody, leading to an increase in
fluorescence intensity.[9] This "mix-and-read" format is simple and amenable to high-
throughput screening (HTS).[11] The assay is compatible with a wide range of ATP
concentrations (0.1 uM to 1,000 puM) and can detect low levels of ATP-to-ADP conversion.[11]
[12]

HTRF® Transcreener® ADP Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) Transcreener® ADP assay is a
competitive immunoassay that combines the Transcreener ADP antibody with HTRF detection
technology.[5][13] The assay uses an anti-ADP monoclonal antibody labeled with a Europium
cryptate (donor) and an ADP analogue labeled with d2 (acceptor).[5] In the absence of ADP
from the kinase reaction, the antibody-cryptate binds to the ADP-d2, bringing the donor and
acceptor into close proximity and generating a high HTRF signal. ADP produced by the kinase
competes with the ADP-d2 for binding to the antibody, leading to a decrease in the HTRF
signal.[5] This technology is known for its robustness and reduced interference from compound
fluorescence.[13]

Quantitative Data Comparison

The following table summarizes key performance characteristics of the described kinase
assays. The values are representative and can vary depending on the specific kinase,
substrates, and experimental conditions.
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Parameter

ADP-Glo™ Kinase
Assay

Transcreener®
ADP? Fl Assay

HTRF®
Transcreener®
ADP Assay

Assay Principle

Luminescence (ATP

generation from ADP)

Fluorescence Intensity
(Competitive

Immunoassay)

Homogeneous Time-
Resolved
Fluorescence
(Competitive

Immunoassay)

Detection Method

Luminescence plate

reader

Fluorescence plate

reader

HTRF-compatible

plate reader

0.1 pM to 1,000

ATP Range Up to 1 mM[7][8 Up to 100 pM[13
g p [71[8] AML11[12] p HM[13]
) High (Z' =2 0.7 at 2.5%
o High (detects as low ] ) )

Sensitivity ATP conversion with 1 High

as 20 nM ADP)[8]

UM ATP)[12]

Two-step, Single-step, "mix-and-  Single-step,
Format

homogeneous read"[11] homogeneous|5]

Can be lower than
) ) other HTRF formats

Z' Factor Typically > 0.7[7] Typically = 0.7[9]

under certain

conditions[13]

Experimental Protocols

General Kinase Reaction Setup (to be adapted for each
specific assay)

The initial kinase reaction is set up in a microplate (e.g., 384-well). The specific concentrations

of kinase, substrate, ATP, and any potential inhibitors should be optimized for each kinase

system.

o Prepare Kinase Reaction Buffer: A typical buffer may contain HEPES, MgClz, BSA, and DTT.

The optimal buffer composition should be determined for the specific kinase being assayed.
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e Prepare Reagents: Prepare stock solutions of the kinase, substrate (peptide or protein), ATP,
and test compounds (inhibitors) in the kinase reaction buffer.

o Assemble the Reaction: Add the kinase, substrate, and test compounds to the wells of the
microplate.

¢ Initiate the Reaction: Add ATP to each well to start the kinase reaction.

e Incubate: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for
a predetermined time, ensuring the reaction remains in the linear range.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega Technical Manual.[8][14]

Materials:

ADP-Glo™ Reagent

Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)

Kinase, substrate, and ATP

White, opaque multiwell plates (e.g., 384-well)

Luminometer

Procedure:

o Perform the Kinase Reaction:
o Set up the kinase reaction in a total volume of 5 pL per well in a 384-well plate.[14]
o Incubate for the desired time at the optimal temperature.
o Equilibrate the plate to room temperature before proceeding.[14]

» Stop Reaction and Deplete ATP:
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o Add 5 pL of ADP-Glo™ Reagent to each well.[14]
o Mix the plate on a plate shaker.

o Incubate at room temperature for 40 minutes.[8]

e Detect ADP:

o Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase
Detection Buffer to the bottle containing the Kinase Detection Substrate. Mix gently to
dissolve.[14]

o Add 10 pL of the Kinase Detection Reagent to each well.[14]

o Mix the plate on a plate shaker.

o Incubate at room temperature for 30-60 minutes.[8]

e Measure Luminescence:

o Read the luminescence using a plate-reading luminometer.[14]
Protocol 2: Transcreener® ADP? FI Assay
This protocol is adapted from the BellBrook Labs Technical Manual.[11]
Materials:

o Transcreener® ADP? Fl Assay Kit (contains ADP2 Antibody-IRDye® QC-1, ADP Alexa594
Tracer, Stop & Detect Buffer B)

e Kinase, substrate, and ATP
o Black, low-volume 384-well plates
o Fluorescence plate reader

Procedure:
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e Optimize Antibody Concentration:

o Perform an antibody titration to determine the optimal concentration for your specific ATP
concentration, as this is critical for assay performance.[11]

o Perform the Kinase Reaction:
o Set up the kinase reaction in a total volume of 10 pL per well in a 384-well plate.[11]
o Incubate for the desired time at the optimal temperature.

e Detect ADP:

o Prepare the ADP Detection Mixture by diluting the ADP2 Antibody and ADP Tracer in the
Stop & Detect Buffer B.

o Add 10 pL of the 1X ADP Detection Mixture to each well of the kinase reaction.[11]
o Mix the plate on a plate shaker.

 Incubate:
o Incubate at room temperature for 60 minutes.[11]

e Measure Fluorescence Intensity:

o Read the fluorescence intensity using a plate reader with appropriate filters for Alexa Fluor
594 (e.g., Excitation ~580 nm, Emission ~620 nm).

Protocol 3: HTRF® Transcreener® ADP Assay

This protocol is based on the general principles of HTRF assays. Specific reagent
concentrations and incubation times should be obtained from the manufacturer's instructions.

Materials:
« HTRF® Transcreener® ADP Assay Kit (contains anti-ADP MAb-cryptate and ADP-d2)

¢ Kinase, substrate, and ATP
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e Low-volume 384-well plates (white or black)

o HTRF-compatible plate reader

Procedure:

» Perform the Kinase Reaction:
o Set up the kinase reaction in a volume appropriate for your plate format (e.g., 10 pL).
o Incubate for the desired time at the optimal temperature.

e Detect ADP:

o Prepare the HTRF detection reagents by diluting the anti-ADP MADb-cryptate and ADP-d2
in the detection buffer provided with the kit.

o Add the detection reagents to the kinase reaction wells (e.g., 10 uL). The specific order of
addition may vary, so consult the manufacturer's protocol.

e |ncubate:

o Incubate the plate at room temperature for the recommended time (typically 60 minutes to
overnight) to allow the competitive binding reaction to reach equilibrium.

e Measure HTRF Signal:

o Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm
(acceptor) and 620 nm (donor) after excitation at 337 nm.

o Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Visualizations
Signaling Pathway Example: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and
metabolism. Many kinases within this pathway are important drug targets.
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Caption: Simplified PI3K/Akt signaling pathway.
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Experimental Workflow: ADP-Glo™ Kinase Assay

This diagram illustrates the sequential steps of the ADP-Glo™ Kinase Assay.

Start Kinase Reaction

Kinase + Substrate + ATP
(Incubate)

Add ADP-Glo™ Reagent

Stop Reaction & Deplete ATP
(Incubate 40 min)

Add Kinase Detection Reagent
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Measure Luminescence
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Caption: ADP-Glo™ Kinase Assay workflow.
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Logical Relationship: Transcreener® ADP? Fl Assay
Principle

This diagram explains the competitive binding principle of the Transcreener® ADP2 F| Assay.
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Caption: Principle of the Transcreener® ADP2 F| Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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